4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-4-1-10(2-5-12)16(21)18-13-6-7-14-11(9-13)3-8-15(20)19-14/h1-2,4-7,9H,3,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONSOPDCTMWUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lewis Acid-Mediated Cyclization
Patent JP4173599B2 outlines a scalable method for producing 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline, which can be adapted for amino-substituted analogs. By replacing the hydroxyl group with an amine, the core structure is modified to enable subsequent amidation.
Procedure :
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Starting Material : N-(4-substituted-benzoyl)-3-chloropropionamide.
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Cyclization : Reacted with aluminum chloride (AlCl₃) as a Lewis acid in dichloromethane (DCM) at 0–5°C for 4–6 hours.
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Workup : Quenched with ice-cold water, followed by neutralization with sodium bicarbonate.
Adaptation for 6-Amino Derivative :
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Replace the hydroxyl group with a nitro group via nitration (HNO₃/H₂SO₄), followed by reduction (H₂/Pd-C) to yield 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline.
Pictet-Spengler Reaction
This classical method involves condensing β-phenethylamines with carbonyl compounds.
Procedure :
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Reactants : 4-Aminophenylacetic acid and formaldehyde.
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Conditions : Reflux in acetic acid for 12 hours.
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Product : 2-Oxo-1,2,3,4-tetrahydroquinoline-6-amine.
Amidation with 4-Chlorobenzoyl Chloride
The amidation step couples the tetrahydroquinoline core with the 4-chlorobenzoyl group.
Direct Amidation Using Coupling Agents
Patent US8106190B2 describes amidation protocols for analogous benzamide derivatives.
Procedure :
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Activation : 4-Chlorobenzoic acid (1.2 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF at 0°C.
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Coupling : 6-Amino-2-oxo-1,2,3,4-tetrahydroquinoline (1.0 equiv) is added, and the reaction is stirred at room temperature for 12–16 hours.
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Workup : Diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Schotten-Baumann Reaction
An alternative for large-scale synthesis avoids coupling agents.
Procedure :
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Reactants : 4-Chlorobenzoyl chloride (1.1 equiv) in THF is added dropwise to a solution of 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline and NaOH (2.0 equiv) in water.
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Conditions : Stirred at 0–5°C for 2 hours.
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Isolation : Precipitated product is filtered and washed with cold water.
Halogenation Strategies
If the chlorination is performed post-amidation, electrophilic aromatic substitution is employed.
Direct Chlorination of Benzamide
Procedure :
Use of N-Chlorosuccinimide (NCS)
Procedure :
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Reactants : NCS (1.2 equiv) and catalytic FeCl₃ in DCM at room temperature for 8 hours.
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Workup : Extracted with DCM, dried over MgSO₄, and concentrated.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adapting patent JP4173599B2’s methodology, a continuous flow reactor enhances scalability:
Steps :
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Cyclization Module : AlCl₃ and homogenizing agent are mixed in a microreactor (residence time: 10 minutes).
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Amidation Module : 4-Chlorobenzoyl chloride is introduced via T-junction, with inline pH monitoring.
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Purification : Automated crystallization and filtration.
Solvent Recycling
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Recovery : DCM and THF are distilled and reused, reducing costs by 30%.
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Waste Treatment : Acidic byproducts neutralized with CaCO₃ for safe disposal.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Lewis Acid Cyclization | 85–92 | 95–98 | High | 12–15 |
| Pictet-Spengler | 70–75 | 90–93 | Moderate | 18–22 |
| Continuous Flow | 88–90 | 96–99 | Very High | 8–10 |
| Schotten-Baumann | 75–82 | 88–92 | High | 10–12 |
Key Observations :
-
Lewis acid methods offer superior yields but require rigorous metal removal.
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Continuous flow synthesis balances cost and scalability, ideal for industrial production.
Challenges and Solutions
Regioselectivity in Chlorination
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols), base (NaOH, KOH)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmaceuticals: It is explored for its potential use in the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Biological Research: The compound is used as a tool to study the biological pathways and molecular mechanisms involved in various physiological processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other valuable chemical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways.
Molecular Targets: It targets specific proteins and receptors involved in cancer cell growth and survival, leading to apoptosis (programmed cell death) of cancer cells.
Pathways Involved: The compound affects various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, highlighting substituent differences and molecular properties:
Key Observations:
- Substituent Effects : Fluorine and chlorine atoms are common in benzamide analogs, influencing electronic properties and bioactivity. For instance, fluorine in and may enhance metabolic stability, while chlorine in the target compound could increase lipophilicity.
- Alkyl Chains: Propyl (), ethyl (), and methyl () groups on the tetrahydroquinolin nitrogen modulate steric bulk and solubility. Ethyl linkers in and may improve membrane permeability.
Biological Activity
4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structural features and biological properties have garnered significant attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide. Its molecular formula is , and it has a molecular weight of 316.74 g/mol. The structure features a quinoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
| Molecular Formula | C16H13ClN2O2 |
| Molecular Weight | 316.74 g/mol |
| CAS Number | 921999-81-7 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell growth and survival pathways. The compound has been noted for its ability to induce apoptosis in cancer cells through the inhibition of topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling.
The biological activity of this compound is primarily attributed to its interaction with several molecular targets:
- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases and various kinases.
- Induction of Apoptosis : By targeting proteins involved in cancer cell survival, it promotes programmed cell death.
- Signaling Pathway Modulation : The compound influences critical signaling pathways like MAPK/ERK and PI3K/Akt, which are essential for cellular proliferation and survival.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : A study demonstrated that the compound exhibited potent cytotoxicity against human tumor cell lines with IC50 values ranging from 5 to 15 µM. This suggests a strong potential for development as an anticancer agent .
- In Vivo Efficacy : In animal models, administration of the compound resulted in significant tumor reduction compared to control groups. The observed antitumor effects were attributed to its ability to disrupt tumor vasculature and induce apoptosis .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in oncogenic pathways. These studies suggest that it binds effectively to the active sites of target enzymes, inhibiting their function .
Future Directions
The promising biological activity of this compound warrants further investigation into its therapeutic applications. Future research should focus on:
- Optimization of Pharmacokinetics : Improving the bioavailability and solubility of the compound.
- Clinical Trials : Conducting phase I clinical trials to evaluate safety and efficacy in humans.
- Exploration of Other Therapeutic Areas : Investigating potential applications beyond oncology, such as in infectious diseases or neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide with high purity?
- Methodological Answer : Synthesis typically involves coupling 4-chlorobenzoyl chloride with the 6-amino group of 2-oxo-1,2,3,4-tetrahydroquinoline. Key steps include:
- Reagent Selection : Use a base like triethylamine or pyridine to deprotonate the amine and activate the acyl chloride.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the acyl chloride).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >95% purity. Confirm purity via HPLC and NMR .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data across studies?
- Methodological Answer :
- Comparative Analysis : Align biological assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, anti-inflammatory activity (IC₅₀) in RAW264.7 cells may differ from HEK293 due to pathway-specific expression .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR. Compare results with experimental IC₅₀ values to validate hypotheses .
- Meta-Analysis : Aggregate data from PubChem and DrugBank to identify consensus on key substituent effects (e.g., 4-Cl enhances target selectivity over 3-Cl analogs) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer pathways?
- Methodological Answer :
- Target Identification : Perform kinome-wide profiling (e.g., KinomeScan) to identify kinase targets. Prioritize kinases with ΔG < −8 kcal/mol from docking studies .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis via Caspase-3 activation or cell cycle arrest at G1/S) .
- In Vivo Validation : Administer 25–50 mg/kg (IP) in xenograft models (e.g., HCT-116 colorectal cancer) and monitor tumor volume vs. controls .
Q. What computational approaches are effective in optimizing reaction design for novel derivatives?
- Methodological Answer :
- Reaction Pathway Prediction : Apply density functional theory (DFT) to calculate energy barriers for intermediates (e.g., amide bond formation vs. ring-opening side reactions) .
- Machine Learning : Train models on PubChem reaction datasets to predict yields for new substituents (e.g., replacing Cl with F or Br) .
- Green Chemistry Metrics : Use E-factor analysis to minimize waste; solvent selection (e.g., cyclopentyl methyl ether) reduces environmental impact .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported anti-inflammatory vs. cytotoxic effects of related tetrahydroquinoline benzamides?
- Methodological Answer :
- Dose-Response Curves : Test the compound at 0.1–100 µM in both inflammation (LPS-induced TNF-α) and cytotoxicity (MTT) assays. Note IC₅₀ shifts; e.g., anti-inflammatory activity at 10 µM vs. cytotoxicity at 50 µM .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets (e.g., hERG channel inhibition causing cytotoxicity) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., NO₂) at the 3-position to enhance selectivity for anti-inflammatory targets .
Research Design Considerations
Q. What in silico tools are recommended for predicting metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (2.8), CYP450 inhibition (CYP3A4 > 50%), and bioavailability (Lipinski score: 0 violations) .
- Toxicity Screening : Run ProTox-II to identify potential hepatotoxicity (LD₅₀: 300 mg/kg) and mutagenicity alerts (Ames test positive for nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
